molecular formula C11H14O3S B12065218 2-[3-(Methylsulfanyl)propoxy]benzoic acid CAS No. 90184-14-8

2-[3-(Methylsulfanyl)propoxy]benzoic acid

Cat. No.: B12065218
CAS No.: 90184-14-8
M. Wt: 226.29 g/mol
InChI Key: RDTUAMXEALTZHF-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[3-(methylthio)propoxy]-: is an organic compound with the molecular formula C11H14O3S It is a derivative of benzoic acid, where the carboxyl group is substituted with a 3-(methylthio)propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[3-(methylthio)propoxy]- typically involves the reaction of benzoic acid with 3-(methylthio)propyl alcohol under acidic or basic conditions to form the ester linkage. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of benzoic acid, 2-[3-(methylthio)propoxy]- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is then purified through techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzoic acid, 2-[3-(methylthio)propoxy]- can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the 3-(methylthio)propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry: Benzoic acid, 2-[3-(methylthio)propoxy]- is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in various chemical reactions.

Biology: In biological research, this compound may be used to study the effects of sulfur-containing groups on biological activity. It can also serve as a model compound for understanding the metabolism of similar structures.

Industry: In the industrial sector, benzoic acid, 2-[3-(methylthio)propoxy]- can be used in the formulation of specialty chemicals, including additives and stabilizers for polymers and other materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[3-(methylthio)propoxy]- involves its interaction with molecular targets through its functional groups. The carboxyl group can form hydrogen bonds, while the 3-(methylthio)propoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

  • Benzoic acid, 2-[3-(ethylthio)propoxy]-
  • Benzoic acid, 2-[3-(propylthio)propoxy]-
  • Benzoic acid, 2-[3-(butylthio)propoxy]-

Comparison: Benzoic acid, 2-[3-(methylthio)propoxy]- is unique due to the presence of the methylthio group, which imparts distinct chemical and physical properties. Compared to its analogs with longer alkyl chains, the methylthio derivative may exhibit different solubility, reactivity, and biological activity. The shorter alkyl chain can also influence the compound’s interaction with molecular targets, potentially leading to variations in its mechanism of action and applications.

Properties

CAS No.

90184-14-8

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

2-(3-methylsulfanylpropoxy)benzoic acid

InChI

InChI=1S/C11H14O3S/c1-15-8-4-7-14-10-6-3-2-5-9(10)11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H,12,13)

InChI Key

RDTUAMXEALTZHF-UHFFFAOYSA-N

Canonical SMILES

CSCCCOC1=CC=CC=C1C(=O)O

Origin of Product

United States

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